molecular formula C13H9Cl2NO4S B11069895 2-Ethoxy-4-formylphenyl 4,5-dichloro-1,2-thiazole-3-carboxylate

2-Ethoxy-4-formylphenyl 4,5-dichloro-1,2-thiazole-3-carboxylate

Cat. No.: B11069895
M. Wt: 346.2 g/mol
InChI Key: JIQAPKULDMKWJK-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate can be compared with other similar compounds, such as:

The uniqueness of 2-ethoxy-4-formylphenyl 4,5-dichloro-3-isothiazolecarboxylate lies in its specific structural features and the diverse range of applications it offers.

Properties

Molecular Formula

C13H9Cl2NO4S

Molecular Weight

346.2 g/mol

IUPAC Name

(2-ethoxy-4-formylphenyl) 4,5-dichloro-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C13H9Cl2NO4S/c1-2-19-9-5-7(6-17)3-4-8(9)20-13(18)11-10(14)12(15)21-16-11/h3-6H,2H2,1H3

InChI Key

JIQAPKULDMKWJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=NSC(=C2Cl)Cl

Origin of Product

United States

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